molecular formula C9H7F7N2 B6312569 5-(Perfluoroisopropyl)benzene-1,3-diamine CAS No. 1357626-83-5

5-(Perfluoroisopropyl)benzene-1,3-diamine

Cat. No.: B6312569
CAS No.: 1357626-83-5
M. Wt: 276.15 g/mol
InChI Key: YGDUQCUKXGHSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Perfluoroisopropyl)benzene-1,3-diamine is a fluorine-containing diamine monomer known for its high thermal stability and chemical resistance. This compound is utilized in various industrial applications due to its unique properties, making it suitable for improving product quality and efficiency.

Preparation Methods

The synthesis of 5-(Perfluoroisopropyl)benzene-1,3-diamine involves several steps:

    Functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene: with 4-aminophenol.

    Addition of 2-chloro-5-nitrobenzotrifluoride: to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound.

These methods ensure the production of high-purity this compound, which is essential for its application in various fields.

Chemical Reactions Analysis

5-(Perfluoroisopropyl)benzene-1,3-diamine undergoes several types of chemical reactions:

    Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Common reagents for these reactions include strong electrophiles and reducing agents. The major products formed from these reactions are substituted benzene derivatives and reduced forms of the compound.

Scientific Research Applications

5-(Perfluoroisopropyl)benzene-1,3-diamine has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields.

    Material Science: Its high thermal stability and chemical resistance make it suitable for the development of advanced materials.

    Medical Research: The compound has shown promise in drug development, particularly as a potential lead compound for novel antimicrobial agents and antiviral drugs.

Mechanism of Action

The mechanism of action of 5-(Perfluoroisopropyl)benzene-1,3-diamine involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions, leading to the formation of various products .

Comparison with Similar Compounds

5-(Perfluoroisopropyl)benzene-1,3-diamine is unique due to its high thermal stability and chemical resistance. Similar compounds include:

    1,3-bis[(pentafluorobenzyl)oxy]benzene: Used in the functionalization process.

    2-chloro-5-nitrobenzotrifluoride: Involved in the synthesis of the compound.

These compounds share some properties with this compound but differ in their specific applications and chemical structures.

Properties

IUPAC Name

5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)4-1-5(17)3-6(18)2-4/h1-3H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDUQCUKXGHSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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